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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)azepan-2-one

CAS No.: 45889-43-8

Cat. No.: B1265994

Get Quote

Executive Summary & Core Directive
The Challenge: Validating the structure of 1-(2-Hydroxyethyl)azepan-2-one (CAS: 4694-32-6),

also known as N-(2-Hydroxyethyl)caprolactam, presents a specific analytical hazard. While it is

a simple derivative of caprolactam, its primary alcohol tail renders it susceptible to thermal

dehydration in standard Gas Chromatography (GC) injectors.[1]

The Directive: This guide validates the structure by contrasting two methodologies. We

demonstrate that while GC-MS (EI) is standard for purity profiling, it frequently produces a

false-positive identification of N-vinyl caprolactam due to in-source thermal degradation.[1][2]

We establish High-Resolution LC-QTOF-MS (ESI) as the superior technique for definitive

structural confirmation, preserving the intact molecular ion and providing chemically specific

fragmentation.[1][2]

Molecular Profile & Theoretical Fragmentation[1]
Before experimental validation, we must establish the theoretical behavior of the molecule

under different ionization energies.
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Property Specification

IUPAC Name 1-(2-Hydroxyethyl)azepan-2-one

Formula

Exact Mass 157.1103 Da

Structure
7-membered lactam ring with an N-linked ethyl-

alcohol chain

Key Impurities -Caprolactam (Precursor), N-vinyl caprolactam

(Dehydration product)

Predicted Fragmentation Logic
Hard Ionization (EI, 70eV): High energy leads to alpha-cleavage at the N-substituent and

ring-opening.[1][2]

Soft Ionization (ESI, Positive Mode): Protonation at the amide oxygen or nitrogen forms

(m/z 158.118).[2] Collision-Induced Dissociation (CID) drives specific neutral losses.

Comparative Analysis: GC-MS vs. LC-MS/MS
Technique A: GC-MS (Electron Impact)
Status: Conditional Use Only (Process Control)

The Mechanism: Samples are injected at 250°C. The hydroxyethyl group is thermally labile.[1]

In the injector port, a significant portion of the analyte undergoes dehydration ($ -H_2O $),

forming the alkene analog, N-vinyl caprolactam (MW 139).

The Artifact:

Observed Spectrum: Dominant peak at m/z 139, weak or absent molecular ion at m/z 157.[1]

Risk: An analyst relying solely on NIST library matching may incorrectly identify the

synthesized product as N-vinyl caprolactam rather than the hydroxyethyl target.[1]
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Technique B: LC-QTOF-MS (Electrospray Ionization)
Status: Gold Standard (Structural Validation)[1][2]

The Mechanism: The sample is introduced at ambient temperature via liquid chromatography.

[3] ESI provides a "soft" ionization, preserving the hydroxyl group.[1]

The Validation:

Observed Spectrum: Strong Base Peak at m/z 158.118 (

).[1][2]

MS/MS Confirmation: Controlled fragmentation reveals the loss of the hydroxyethyl tail

(neutral loss 44 Da) or formaldehyde equivalents, confirming the alcohol presence.

Experimental Protocols
Protocol A: High-Resolution LC-QTOF-MS
(Recommended)[1][2]
1. Sample Preparation:

Dissolve 1 mg of 1-(2-Hydroxyethyl)azepan-2-one in 1 mL of 50:50 Water:Methanol (LC-

MS grade).

Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

Dilute to 1 ppm (1 µg/mL) for direct infusion or column injection.[1][2]

2. LC Conditions (UPLC):

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1][2]

Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient: 5% B to 95% B over 5 minutes.
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3. MS Parameters (Q-TOF):

Ionization: ESI Positive Mode (

).[1][2]

Capillary Voltage: 3.5 kV.[1][2]

Fragmentor: 135 V.

Collision Energy (CE): Ramped 10–40 eV.[1][2]

Protocol B: GC-MS (For Impurity Profiling Only)
1. Derivatization (Critical Step):

Note: To avoid thermal dehydration, you must derivatize the alcohol.[1]

React sample with BSTFA + 1% TMCS at 60°C for 30 mins.[1]

This replaces the -OH proton with a TMS group, stabilizing the molecule (New MW: 229.35

Da).[2]

2. GC Parameters:

Column: DB-5ms (30m x 0.25mm).[1][2]

Inlet: 250°C (Split 20:1).

Oven: 50°C hold 1 min, ramp 15°C/min to 280°C.

Data Interpretation & Visualization
Table 1: MS/MS Fragment Assignment (ESI+)
Accurate Mass Data for

[2]
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m/z (Observed) Formula Error (ppm)
Fragment
Interpretation

158.1181 1.2

Parent Ion

.[1][2] Confirms intact

hydroxyethyl group.[1]

[2]

140.1070 2.5

.[1][2] Loss of water

from side chain (cyclic

iminium formation).[1]

[2]

127.0995 1.8 .[1][2] Alpha-cleavage

of the alcohol tail.[1][4]

114.0913 0.9

.[1][2] Loss of

ethylene oxide (

).[1][2]

Diagram 1: Analytical Decision Workflow
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Sample: 1-(2-Hydroxyethyl)azepan-2-one
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Standard Protocol
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LC-QTOF-MS (ESI)

Recommended

Thermal Dehydration
(Injector >200°C)

TMS-Derivative (m/z 229)
Stable but altered mass

Intact Parent (m/z 158)
Definitive Structure

Soft Ionization

False Positive:
N-Vinyl Caprolactam (m/z 139)

Loss of H2O

Click to download full resolution via product page

Caption: Workflow highlighting the risk of thermal degradation in GC-MS versus the stability of

LC-MS.

Diagram 2: Proposed ESI Fragmentation Pathway[1][2]
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Parent [M+H]+
m/z 158

Dehydration
[-H2O]

m/z 140
CID Low Energy
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[-CH2OH]
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Caprolactam Core
[-C2H4O]
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Rearrangement
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Caption: ESI-MS/MS fragmentation pathway. The presence of m/z 158 and 127 distinguishes

the target from N-vinyl analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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